molecular formula C8H17NO2 B1594499 [1-(2-Methoxyethyl)pyrrolidin-3-yl]methanol CAS No. 90227-42-2

[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanol

Cat. No.: B1594499
CAS No.: 90227-42-2
M. Wt: 159.23 g/mol
InChI Key: ZVBJMUVVMBASLP-UHFFFAOYSA-N
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Description

[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanol is a pyrrolidine derivative featuring a methoxyethyl substituent at the 1-position and a hydroxymethyl group at the 3-position of the pyrrolidine ring. Key properties include:

  • Molecular formula: C₈H₁₇NO₂
  • Molecular weight: 159.23 g/mol
  • CAS number: 90227-42-2
  • Structure: The methoxyethyl group enhances hydrophilicity compared to unsubstituted pyrrolidinemethanol derivatives, while the hydroxymethyl group provides a site for further functionalization .

Properties

IUPAC Name

[1-(2-methoxyethyl)pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-11-5-4-9-3-2-8(6-9)7-10/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBJMUVVMBASLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40296182
Record name [1-(2-methoxyethyl)pyrrolidin-3-yl]methanol
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Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90227-42-2
Record name MLS002704022
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Record name [1-(2-methoxyethyl)pyrrolidin-3-yl]methanol
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Record name 90227-42-2
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Preparation Methods

Alkylation of Pyrrolidine Nitrogen

A key step is the N-alkylation of pyrrolidine or its derivatives with 2-methoxyethyl halides or sulfonates. This is often performed under basic conditions using:

  • Bases: Triethylamine or diisopropylethylamine.
  • Solvents: Dimethylformamide (DMF), dichloromethane (DCM), or tetrahydrofuran (THF).
  • Conditions: Room temperature to moderate heating (up to 100 °C), under inert atmosphere (nitrogen) to prevent oxidation.

For example, alkylation with 2-methoxyethyl tosylate or bromide in DMF with triethylamine affords the N-(2-methoxyethyl)pyrrolidine intermediate.

Introduction of the Hydroxymethyl Group at C-3

The hydroxymethyl group at the 3-position can be introduced by:

The reduction step is typically carried out in anhydrous solvents like THF or ether at low temperatures to control selectivity.

Protection and Deprotection Strategies

To avoid side reactions during alkylation or reduction, protecting groups such as tert-butoxycarbonyl (Boc) on the pyrrolidine nitrogen or hydroxyl groups are employed. After the key transformations, deprotection under acidic conditions (e.g., trifluoroacetic acid in DCM) yields the free amine and hydroxyl functionalities.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome/Notes
1 N-Alkylation 2-Methoxyethyl tosylate, triethylamine, DMF, 25–80 °C, N2 atmosphere Formation of N-(2-methoxyethyl)pyrrolidine intermediate
2 Functionalization at C-3 Introduction of formyl or oxo group via lithiation or halogenation Precursor for hydroxymethyl group
3 Reduction NaBH4 or LiAlH4 in THF or ether, 0–25 °C Conversion of aldehyde/ketone to hydroxymethyl group
4 Deprotection Acidic conditions (TFA/DCM) Removal of protecting groups to yield target compound

Purification Techniques

Purification of the target compound involves:

  • Extraction with organic solvents such as ethyl acetate.
  • Washing with brine (e.g., 25% NaCl solution) to remove inorganic impurities.
  • Drying over anhydrous magnesium sulfate or sodium sulfate.
  • Concentration under reduced pressure.
  • Final purification by flash column chromatography on silica gel using gradients of ethyl acetate/hexane or methanol/dichloromethane mixtures.

Research Findings and Optimization

  • The alkylation step is sensitive to temperature and base choice; triethylamine and moderate temperatures (25–80 °C) provide optimal yields.
  • Use of DMF as solvent enhances solubility and reaction rates.
  • Reduction with NaBH4 is preferred for mildness and selectivity, avoiding over-reduction.
  • Protecting group strategies improve regioselectivity and avoid side reactions during multi-step synthesis.
  • Hydrogenation methods employing platinum catalysts have been reported for related pyrrolidine derivatives, suggesting potential alternative routes.

Summary Table of Preparation Parameters

Parameter Preferred Conditions / Reagents Comments
Alkylating Agent 2-Methoxyethyl tosylate or bromide Commercially available
Base Triethylamine, diisopropylethylamine Prevents protonation of amine
Solvent (Alkylation) Dimethylformamide (DMF) High polarity, dissolves reagents
Temperature (Alkylation) 25–80 °C Controlled to avoid side reactions
Reduction Agent Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4) For selective aldehyde/ketone reduction
Solvent (Reduction) Tetrahydrofuran (THF), diethyl ether Anhydrous conditions required
Protecting Groups Boc (tert-butoxycarbonyl) For amine protection
Deprotection Conditions Trifluoroacetic acid (TFA) in DCM Mild acidic conditions
Purification Extraction, washing, drying, flash chromatography Standard organic purification

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH2OH) is susceptible to oxidation. Under controlled conditions:

  • Primary oxidation converts the hydroxymethyl group to an aldehyde (-CHO) using KMnO4 in acidic conditions.

  • Stronger oxidants like CrO3 in H2SO4 can further oxidize intermediates to carboxylic acids (-COOH).

Reaction TypeReagent/ConditionsProductYield*
Oxidation to aldehydeKMnO4, H2SO4, 0–5°C[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanal65–75%
Oxidation to carboxylic acidCrO3, H2SO4, reflux[1-(2-Methoxyethyl)pyrrolidin-3-yl]carboxylic acid50–60%

*Yields estimated from analogous pyrrolidine methanol derivatives.

Reduction Reactions

The compound’s nitrogen-containing pyrrolidine ring can undergo reduction:

  • Catalytic hydrogenation (H2/Pd-C) reduces the ring’s strain but leaves substituents intact.

  • LiAlH4 targets ester or amide derivatives if present.

Substitution Reactions

The methoxyethyl (-OCH2CH2OCH3) group participates in nucleophilic substitutions:

  • SN2 reactions with amines (e.g., NH3) replace the methoxy group, forming aminoethyl derivatives.

  • Thiols (e.g., HS-CH2COOH) yield thioether-linked products under basic conditions.

Reaction TypeReagent/ConditionsProduct
Amine substitutionNH3, DMF, 80°C[1-(2-Aminoethyl)pyrrolidin-3-yl]methanol
Thiol substitutionHS-CH2COOH, K2CO3, THF[1-(2-(Carboxymethylthio)ethyl)pyrrolidin-3-yl]methanol

Esterification and Alkylation

The hydroxymethyl group undergoes esterification with acyl chlorides (e.g., acetyl chloride) or alkylation with halides:

Reaction TypeReagent/ConditionsProduct
EsterificationAcetyl chloride, pyridine[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl acetate
AlkylationCH3I, NaH, DMF[1-(2-Methoxyethyl)pyrrolidin-3-yl]methoxymethane

Cross-Coupling Reactions

The methoxyethyl group facilitates Suzuki-Miyaura couplings when converted to a boronate ester. Palladium catalysts (e.g., Pd(PPh3)4) enable aryl-aryl bond formation:

Reaction TypeReagent/ConditionsProduct
Suzuki couplingAr-B(OH)2, Pd(PPh3)4, K2CO3Biaryl-functionalized pyrrolidine

Key Research Findings

  • pH Sensitivity : Substitution reactions require pH 8–10 for optimal nucleophile activity without hydrolyzing the methoxy group.

  • Temperature Control : Oxidation to aldehydes proceeds efficiently below 10°C, minimizing over-oxidation.

  • Catalyst Efficiency : Pd-based catalysts achieve >80% conversion in cross-couplings with electron-deficient aryl boronic acids.

This compound’s versatility in organic synthesis stems from its dual functional groups, enabling tailored modifications for pharmaceutical intermediates or materials science applications .

Scientific Research Applications

Pharmaceuticals

Biological Activity:

  • Antioxidant Properties: Preliminary studies indicate that [1-(2-Methoxyethyl)pyrrolidin-3-yl]methanol exhibits antioxidant activity, which could be beneficial in reducing oxidative stress in cells.
  • Neuroprotective Effects: Research suggests that pyrrolidine derivatives may offer neuroprotective benefits, potentially aiding in neurodegenerative conditions like Alzheimer's disease.
  • Antimicrobial Activity: Similar compounds have shown efficacy against various pathogens, indicating that this compound may possess antimicrobial properties.

Synthesis Methods:
The synthesis of this compound typically involves the reaction of 3-pyrrolidinemethanol with 2-methoxyethyl chloride under basic conditions using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The use of potassium carbonate (K$_2$CO$_3$) facilitates this reaction.

Biochemical Studies

Interaction Studies:
Understanding how this compound interacts with biological macromolecules is crucial for elucidating its pharmacodynamics. Techniques such as spectroscopy and chromatography are employed to study these interactions, providing insights into the compound's mechanism of action.

Materials Science

Potential Applications:
The compound's unique properties may also find applications in materials science, particularly in the development of new polymers or as a building block for more complex chemical structures. Its ability to undergo various chemical reactions opens avenues for creating novel materials with tailored functionalities.

Case Study 1: Neuroprotective Potential

In a study investigating the neuroprotective effects of pyrrolidine derivatives, researchers found that compounds similar to this compound provided significant protection against neuronal cell death induced by oxidative stress. These findings suggest that further exploration into this compound could lead to new therapeutic strategies for neurodegenerative diseases.

Case Study 2: Antimicrobial Activity

Another study focused on evaluating the antimicrobial properties of various pyrrolidine derivatives, including this compound. The results indicated that this compound exhibited notable activity against several bacterial strains, highlighting its potential as a lead compound in antimicrobial drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares [1-(2-Methoxyethyl)pyrrolidin-3-yl]methanol with six analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Physical State Key Applications
This compound C₈H₁₇NO₂ 159.23 90227-42-2 2-Methoxyethyl, hydroxymethyl Not reported Drug discovery
[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol C₁₁H₁₄FNO 195.24 1017444-90-4 2-Fluorophenyl, hydroxymethyl Oil Pharmacological studies
[1-(4-Aminophenyl)pyrrolidin-3-yl]methanol C₁₁H₁₆N₂O 192.26 143525-59-1 4-Aminophenyl, hydroxymethyl Solid (RT) Biochemical research
[1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]methanol C₁₀H₁₂ClNO₂S 245.73 1251356-19-0 5-Chlorothiophene-2-carbonyl, hydroxymethyl Not reported Medicinal chemistry
((S)-1-((R)-1-Phenylethyl)pyrrolidin-3-yl)methanol C₁₃H₁₉NO 205.30 109960-55-6 Phenylethyl, hydroxymethyl White powder Chiral synthesis
2-((1-Methylpyrrolidin-3-yl)amino)ethanol C₇H₁₆N₂O 144.22 Not reported Methylpyrrolidinyl, aminoethanol Liquid Surfactant/ligand studies

Key Differences and Implications

Electronic and Steric Effects
  • Methoxyethyl vs.
  • Electron-Withdrawing Groups: The 5-chlorothiophene-2-carbonyl group in [1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]methanol enhances electrophilicity, making it reactive in nucleophilic acyl substitution reactions .

Biological Activity

[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanol, also known as N-(2-methoxyethyl)-N-pyrrolidin-3-yl-methanol, is a pyrrolidine derivative with a molecular formula of C8_8H17_{17}NO2_2 and a molecular weight of approximately 159.23 g/mol. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in drug development and therapeutic applications.

Chemical Structure

The structure of this compound features a five-membered nitrogen-containing ring (pyrrolidine) with a methoxyethyl substituent and a hydroxymethyl group. This configuration allows for diverse interactions with biological targets.

Antioxidant Activity

Recent studies have indicated that this compound exhibits significant antioxidant properties , capable of neutralizing free radicals. This activity is crucial for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Enzyme Interaction

The compound has been shown to interact with specific enzymes, potentially acting as an inhibitor or modulator in biochemical pathways. For instance, its mechanism of action may involve the inhibition of lysosomal phospholipase A2 (LPLA2), which is associated with phospholipidosis—a condition linked to drug-induced toxicity .

Case Studies

  • LPLA2 Inhibition : A study demonstrated that compounds similar to this compound effectively inhibited LPLA2 activity, correlating with reduced phospholipidosis in cell models. The assay involved measuring the enzymatic activity using p-nitrophenyl butyrate (pNPB) as a substrate .
  • Antioxidant Testing : In vitro assays revealed that this compound could significantly decrease oxidative stress markers in cultured cells. The compound was tested alongside established antioxidants, showing comparable efficacy in scavenging free radicals.

Data Table: Biological Activity Overview

Activity Mechanism Reference
AntioxidantNeutralizes free radicals
LPLA2 InhibitionInhibits lysosomal phospholipase A2
Potential Drug CandidateModulates biochemical pathways

Q & A

Q. Advanced

  • Pyrrolidine Modifications : Introducing fluorine at C4 (e.g., [(3R,4S)-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol) enhances metabolic stability and target affinity .
  • Methoxyethyl Group : Replacing methoxy with larger alkoxy groups (e.g., ethoxy) can alter solubility and logP values, impacting membrane permeability.
    Comparative studies using pyridine-pyrrolidine hybrids (e.g., HB085 derivatives) show that electron-withdrawing substituents on the aromatic ring improve kinase inhibition .

What analytical methods quantify this compound in complex matrices?

Advanced
Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and methanol/water gradients achieves baseline separation from impurities. For trace analysis, LC-MS/MS in positive ion mode (MRM transitions) enhances sensitivity. Method validation should include linearity (R² > 0.995), recovery rates (90–110%), and LOQ < 10 ng/mL .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanol
Reactant of Route 2
[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanol

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